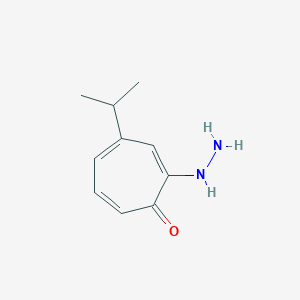
Acetamide, N,N'-(2-bromo-1,4-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is an organic compound with the molecular formula C10H10Br2N2O2. It is known for its unique structure, which includes two bromoacetamide groups attached to a phenylene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- typically involves the reaction of 1,4-phenylenediamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoacetamide groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetamides where the bromine atoms are replaced by nucleophiles.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include dehalogenated acetamides.
Scientific Research Applications
Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is used in various scientific research fields:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential antiprion activity and other therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- involves its interaction with biological molecules. The bromoacetamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways and targets, making the compound useful in studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-bromophenyl)-: Similar structure but with only one bromoacetamide group.
Acetamide, N-(4-methoxyphenyl)-2-bromo-: Contains a methoxy group instead of a second bromoacetamide group.
Uniqueness
Acetamide, N,N’-(2-bromo-1,4-phenylene)bis- is unique due to its two bromoacetamide groups attached to a phenylene ring, which provides distinct reactivity and biological activity compared to similar compounds. This dual functionality allows for more versatile applications in research and industry .
Properties
CAS No. |
57045-90-6 |
|---|---|
Molecular Formula |
C10H11BrN2O2 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
N-(4-acetamido-3-bromophenyl)acetamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
SBCWMUBVYURQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


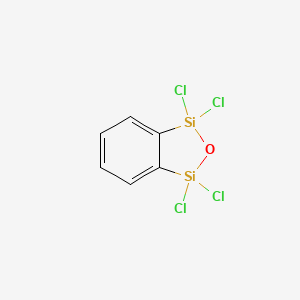

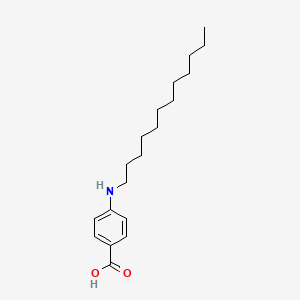
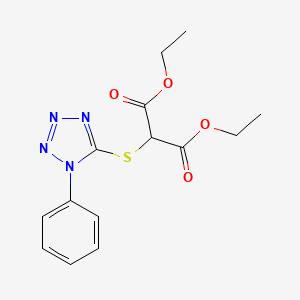
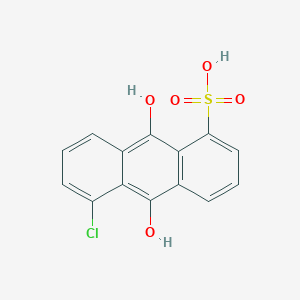
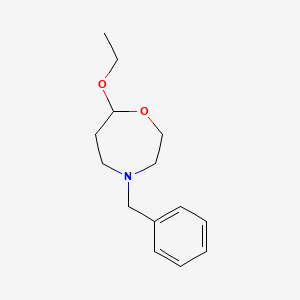


![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
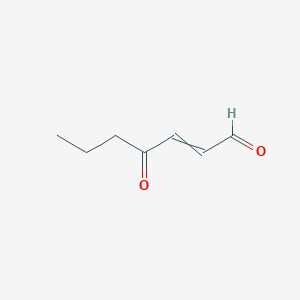
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

